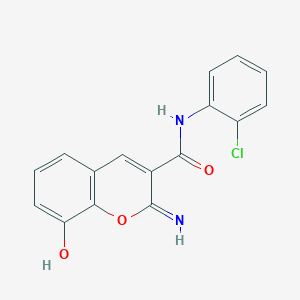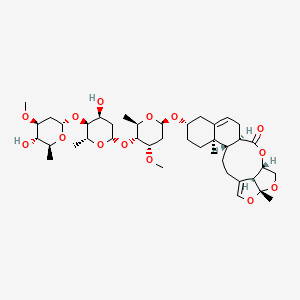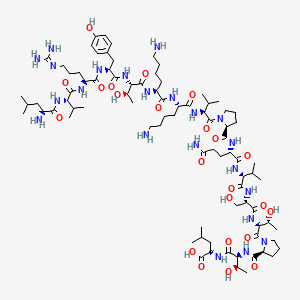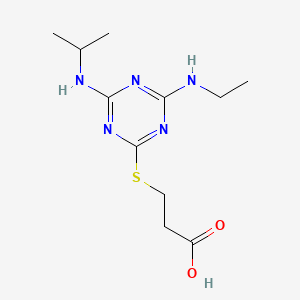
Cbr1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbr1-IN-3 is a compound that acts as an inhibitor of carbonyl reductase 1 (CBR1). Carbonyl reductase 1 is an enzyme that plays a significant role in the reduction of carbonyl compounds, including quinones, prostaglandins, and various xenobiotics. The inhibition of carbonyl reductase 1 has been studied for its potential therapeutic applications, particularly in enhancing the efficacy of certain cancer treatments .
Méthodes De Préparation
The synthesis of Cbr1-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Cbr1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Cbr1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of carbonyl reductase 1 and its effects on various chemical reactions.
Biology: Investigated for its role in modulating cellular processes such as oxidative stress and DNA damage response.
Medicine: Explored for its potential to enhance the efficacy of cancer treatments, particularly in combination with radiotherapy and chemotherapy.
Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism and resistance
Mécanisme D'action
Cbr1-IN-3 exerts its effects by inhibiting the activity of carbonyl reductase 1. This inhibition leads to the accumulation of reactive oxygen species and the disruption of cellular processes such as DNA repair and cell cycle regulation. The molecular targets of this compound include the active site of carbonyl reductase 1, where it binds and prevents the enzyme from catalyzing the reduction of carbonyl compounds. This inhibition can enhance the sensitivity of cancer cells to treatments such as radiotherapy and chemotherapy .
Comparaison Avec Des Composés Similaires
Cbr1-IN-3 is compared with other inhibitors of carbonyl reductase 1, such as carbonyl reductase 3 (CBR3) inhibitors. While both CBR1 and CBR3 inhibitors target similar enzymes, this compound has a broader substrate specificity and a more potent inhibitory effect on carbonyl reductase 1. Similar compounds include:
Carbonyl reductase 3 inhibitors: These have narrower substrate specificity and are less potent compared to this compound.
Aldo-keto reductase inhibitors: These target a different family of enzymes but have similar applications in modulating oxidative stress and drug metabolism
This compound stands out due to its unique ability to enhance the efficacy of cancer treatments by inhibiting carbonyl reductase 1 and modulating cellular responses to oxidative stress and DNA damage.
Propriétés
Formule moléculaire |
C16H11ClN2O3 |
|---|---|
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-8-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-1-2-6-12(11)19-16(21)10-8-9-4-3-7-13(20)14(9)22-15(10)18/h1-8,18,20H,(H,19,21) |
Clé InChI |
LMSWVJGSEXBYNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)



![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)



![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)


